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Welcome to the technical support guide for researchers, scientists, and drug development

professionals. This document provides in-depth troubleshooting guides and frequently asked

questions (FAQs) to address the common challenge of removing excess sodium chloride
(NaCl) and other salts from DNA samples. High salt concentrations can inhibit downstream

enzymatic reactions, interfere with spectroscopic readings, and compromise techniques like

electroporation. This guide offers detailed, field-proven protocols and explains the scientific

principles behind them to ensure you can make informed decisions for your specific

application.

Troubleshooting Guides: Step-by-Step Protocols for
Salt Removal
This section provides detailed methodologies for the three most common and effective

techniques to remove excess NaCl from a DNA sample: ethanol precipitation, silica-based spin

columns, and dialysis.

Method 1: Ethanol Precipitation
Ethanol precipitation is a classic and cost-effective method for both desalting and concentrating

DNA.[1]

Scientific Principle: The negatively charged phosphate backbone of DNA is soluble in water

due to hydration shells.[2] The addition of a salt, like sodium acetate, provides positive cations

(e.g., Na+) that neutralize the negative charge of the DNA backbone.[3][4] Ethanol, which has a

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b127340?utm_src=pdf-interest
https://www.benchchem.com/product/b127340?utm_src=pdf-body
https://bitesizebio.com/142/5-ways-to-clean-up-a-dna-sample/
https://www.youtube.com/watch?v=RE6Sd-xHoks
https://en.wikipedia.org/wiki/Ethanol_precipitation
https://bio.libretexts.org/Courses/Harrisburg_Area_Community_College/BIOL_108%3A_Biology_for_Non-Majors_Lab_Manual/04%3A_Lab_3-_Biotechnology/4.02%3A_DNA_Extraction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


lower dielectric constant than water, is then added to reduce the overall polarity of the solution.

[3][5] This disruption of the hydration shell allows the neutralized DNA to aggregate and

precipitate out of the solution, while most of the excess salt ions remain soluble.[2][3][5]

Salt Addition: Add 1/10th volume of 3 M sodium acetate (pH 5.2) to your DNA sample. Mix

gently by inverting the tube.

Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol. You should see a white,

stringy precipitate form, which is your DNA.

Incubation: Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, an

overnight incubation may improve recovery.[6]

Centrifugation: Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the

precipitated DNA.[6][7]

Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the

DNA pellet. The pellet may be glassy and difficult to see.[7]

Wash Step: Add 500 µL of 70% ethanol to the tube. This step is crucial for removing co-

precipitated salt.[2][8][9]

Second Centrifugation: Centrifuge at >12,000 x g for 5-15 minutes at 4°C.[6]

Final Wash and Drying: Carefully remove the supernatant. Briefly spin the tube again and

remove any residual ethanol with a pipette. Air-dry the pellet for 5-10 minutes. Do not over-

dry, as this can make resuspension difficult.[10][11]

Resuspension: Resuspend the DNA pellet in a suitable low-salt buffer, such as TE buffer (pH

8.0) or nuclease-free water.[7]
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Workflow for removing excess NaCl via ethanol precipitation.

Method 2: Silica-Based Spin Columns
Spin columns offer a rapid and reliable method for DNA purification, effectively removing

proteins, salts, and other contaminants.[1][12]

Scientific Principle: This technique relies on the principle of solid-phase extraction.[13] In the

presence of a high concentration of chaotropic salts (like guanidinium chloride), the DNA

selectively binds to the silica membrane in the spin column.[14][15][16] These salts disrupt the

hydration shell around the DNA, creating a "salt bridge" between the negatively charged DNA

backbone and the negatively charged silica surface.[15][17] Contaminants, including excess

NaCl, are then washed away. Finally, a low-salt elution buffer is used to rehydrate the DNA,

breaking its bond with the silica and allowing for its collection.[13][18]

Binding Buffer Addition: Add a volume of binding buffer (containing a chaotropic salt) to your

DNA sample, as specified by the manufacturer's protocol. Mix thoroughly.

Binding Step: Transfer the mixture to the spin column (placed in a collection tube).

Centrifuge for 1 minute at >10,000 x g. Discard the flow-through. The DNA is now bound to

the silica membrane.[14]

Wash Step 1 (Optional but Recommended): Some kits include a wash buffer that contains a

low concentration of the chaotropic salt to remove residual impurities. Add this wash buffer

and centrifuge for 1 minute, then discard the flow-through.

Wash Step 2 (Ethanol-based): Add the ethanol-based wash buffer to the column. Centrifuge

for 1 minute and discard the flow-through. This step removes the salts from the binding and

initial wash steps.[13]

Dry Spin: Centrifuge the empty column for an additional 1-2 minutes to remove any residual

ethanol, which can inhibit downstream reactions.[19]

Elution: Place the column in a clean microcentrifuge tube. Add 30-50 µL of elution buffer (or

nuclease-free water) directly to the center of the silica membrane.
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Incubation: Let the column stand for 1-5 minutes at room temperature to allow the buffer to

fully saturate the membrane.

Final Centrifugation: Centrifuge for 1 minute to collect the purified, desalted DNA.
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Workflow for removing excess NaCl using a silica spin column.

Method 3: Drop Dialysis
Dialysis is a gentle method that removes small, unwanted molecules like salt from

macromolecules based on selective diffusion across a semi-permeable membrane.[20] Drop

dialysis is particularly suited for small sample volumes.[21]

Scientific Principle: The DNA sample is placed on a membrane with a specific molecular-weight

cutoff (MWCO) that is smaller than the DNA but larger than the salt ions. This membrane floats

on a large volume of a low-salt buffer (the dialysate). Due to the concentration gradient, the

small salt ions diffuse from the sample, through the membrane's pores, and into the dialysate,

while the larger DNA molecules are retained.[20]

Prepare Dialysis Buffer: Fill a petri dish with a large volume (e.g., 50 mL) of your desired low-

salt buffer (e.g., TE buffer).

Float Membrane: Using clean forceps, carefully float a dialysis membrane filter (e.g., 0.025

µm VSWP membrane) shiny-side up on the surface of the buffer.[21] Allow it to wet

completely.

Load Sample: Carefully pipette your DNA sample (typically 5-100 µL) onto the center of the

floating membrane.
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Dialyze: Cover the petri dish to prevent evaporation and let it sit for 1-4 hours at room

temperature or 4°C.[21] The dialysis time can be adjusted based on the initial salt

concentration and sample volume.

Sample Recovery: Carefully retrieve the droplet of desalted DNA from the membrane using a

pipette and transfer it to a clean tube.[21]

Data Presentation: Method Comparison
Feature

Ethanol
Precipitation

Silica Spin Column Drop Dialysis

Principle Differential solubility Solid-phase extraction Size exclusion

Processing Time

1-2 hours (plus

optional overnight

incubation)

10-15 minutes[19] 1-4 hours

Typical DNA Recovery 70-90%[5] High, typically >90%
Very high, >98%

reported

Sample Volume Flexible (µL to mL)
Kit-dependent

(typically <1 mL)

Small volumes (<100

µL)

Removes Salts, dNTPs
Salts, proteins,

inhibitors
Salts, small molecules

Advantages
Inexpensive,

concentrates DNA

Fast, high purity,

convenient[12]
Gentle, high recovery

Disadvantages
Time-consuming, risk

of ethanol carryover[1]

Kit cost, potential for

column clogging

Slow, for small

volumes only

Frequently Asked Questions (FAQs)
Q1: My DNA pellet from ethanol precipitation is difficult to dissolve. What went wrong?

A1: This is a common issue that can arise from several factors:

Over-drying the pellet: This is the most frequent cause.[10] An over-dried pellet becomes

highly compacted and is very difficult to rehydrate. Avoid vacuum centrifuges and limit air-
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drying time to 5-10 minutes.

High Salt Co-precipitation: If the 70% ethanol wash was insufficient, excess salt can

crystallize with the DNA, hindering dissolution.[7] Ensure the pellet is gently rinsed during the

wash step.

Incorrect Buffer pH: DNA is less soluble in acidic conditions. Ensure your resuspension

buffer (e.g., TE) has a pH of 7.5-8.0.[7][11]

Q2: After using a spin column, my downstream PCR reaction is inhibited. What is the likely

cause?

A2: The most probable culprit is residual ethanol from the wash buffer.[22] Ethanol is a potent

inhibitor of DNA polymerase. To prevent this, ensure the "dry spin" step is performed as

recommended by the manufacturer (usually 1-2 minutes at high speed) to completely

evaporate all traces of the ethanol-based wash buffer from the silica membrane before eluting

your DNA.[19]

Q3: Can I use isopropanol instead of ethanol for precipitation?

A3: Yes, isopropanol can be used. The primary difference is that DNA is less soluble in

isopropanol, so you only need to add 0.6-0.7 volumes instead of 2-2.5 volumes of ethanol.[7]

However, a significant disadvantage is that salts are also less soluble in isopropanol, leading to

a higher risk of salt co-precipitation. If you use isopropanol, it is critical to perform one or two

thorough washes with 70% ethanol to remove the excess salt.

Q4: Why is my DNA yield low after ethanol precipitation?

A4: Low DNA recovery can be due to:

Incomplete Precipitation: For low DNA concentrations (<10 ng/µL) or small DNA fragments,

precipitation is less efficient. Extending the incubation time (e.g., overnight at -20°C) or

adding a co-precipitant like glycogen can significantly improve recovery.[6]

Losing the Pellet: DNA pellets, especially from small amounts of starting material, can be

nearly invisible and easily dislodged.[7] Be extremely careful when decanting the

supernatant. Chilling the sample helps to form a more compact pellet.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://geneticeducation.co.in/what-to-do-when-your-dna-pellets-wont-dissolve/
https://www.dnagenotek.com/us/pdf/PD-WP-00023.pdf
https://ahn-bio.com/how-spin-columns-work-in-nucleic-acid-purification-a-step-by-step-guide/
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://support.mrcholland.com/kb/articles/ethanol-precipitation-protocol
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/bench-guide/dna/handling-dna/isopropanol-precipitation-of-dna
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insufficient Centrifugation: Ensure you are using sufficient speed (>12,000 x g) and time (15-

30 minutes) to effectively pellet the DNA.[6]

Q5: When should I choose dialysis over other methods?

A5: Dialysis is the preferred method when the gentlest possible handling is required, for

instance, with very large fragments of genomic DNA that are susceptible to shearing. It is also

highly effective for removing salts from very small sample volumes where recovery is

paramount. A study has shown that for creating gene libraries, desalting by drop dialysis can

yield 3-5 times more transformants than purification with silica columns, highlighting its

effectiveness in sensitive applications.[23]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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